C18(Plasm) LPE

Descripción

Propiedades

IUPAC Name |

2-aminoethyl [(2R)-2-hydroxy-3-[(Z)-octadec-1-enoxy]propyl] hydrogen phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H48NO6P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-28-21-23(25)22-30-31(26,27)29-20-18-24/h17,19,23,25H,2-16,18,20-22,24H2,1H3,(H,26,27)/b19-17-/t23-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KACDZDULGKPXHT-HIVNOOBXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC=COCC(COP(=O)(O)OCCN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC/C=C\OC[C@H](COP(=O)(O)OCCN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H48NO6P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174062-73-8 | |

| Record name | LysoPE(P-18:0/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240598 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Guide to the Structure of C18(Plasm) LPE

For researchers, scientists, and professionals in drug development, a precise understanding of molecular structures is paramount. This guide provides a detailed examination of the structure of C18(Plasm) LPE, a specific type of lysoplasmalogen.

Nomenclature and Synonyms

This compound is scientifically known as 1-O-1'-(Z)-octadecenyl-2-hydroxy-sn-glycero-3-phosphoethanolamine .[1][2][3] It is also referred to by several synonyms, including:

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C23H48NO6P | [1][2] |

| Molecular Weight | 465.60 g/mol | |

| Exact Mass | 465.32192525 Da | [5] |

| Appearance | Powder | [1] |

| Purity | >99% | [1][2] |

| Storage Temperature | -20°C | [1][2] |

| CAS Number | 174062-73-8 | [1][4] |

Core Structure

This compound belongs to the class of glycerophospholipids, specifically, it is a lysoplasmalogen.[6][7] Plasmalogens are a unique group of phospholipids characterized by a vinyl ether linkage at the sn-1 position of the glycerol backbone.[6][8] The "lyso-" prefix indicates the absence of a fatty acyl chain at the sn-2 position.

The structure of this compound is composed of three main components:

-

A Glycerol Backbone: A three-carbon molecule that forms the central framework of the lipid.

-

An 18-Carbon Alkyl Chain: This chain is attached to the sn-1 position of the glycerol backbone via a vinyl ether linkage with a cis (Z) configuration of the double bond.

-

A Phosphoethanolamine Head Group: This polar group is attached to the sn-3 position of the glycerol backbone.

The sn-2 position of the glycerol backbone has a hydroxyl (-OH) group, which is characteristic of lysophospholipids.

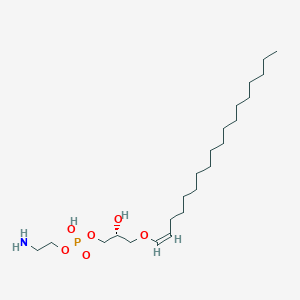

Structural Diagram

To visually represent the molecular structure and the connectivity of its components, the following diagram is provided.

References

- 1. avantiresearch.com [avantiresearch.com]

- 2. avantiresearch.com [avantiresearch.com]

- 3. Page loading... [guidechem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. PE(P-18:0/0:0) | C23H48NO6P | CID 42607470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. creative-biostructure.com [creative-biostructure.com]

- 8. Structural characterization of oxidized phospholipid products derived from arachidonate-containing plasmenyl glycerophosphocholine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Function of 1-O-1'-(Z)-octadecenyl-2-hydroxy-sn-glycero-3-phosphoethanolamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-O-1'-(Z)-octadecenyl-2-hydroxy-sn-glycero-3-phosphoethanolamine, a prominent member of the lysoplasmenylethanolamine (LPEA) class of ether-linked phospholipids, is emerging as a significant bioactive lipid. Historically viewed as a mere metabolic intermediate in plasmalogen turnover, recent evidence points to its active role in cellular signaling and pathophysiology, particularly in the context of myocardial ischemia-reperfusion injury. This document provides a comprehensive overview of the known biological functions, metabolic pathways, and potential signaling cascades associated with this molecule. Detailed experimental protocols and quantitative data are presented to facilitate further research and therapeutic exploration.

Core Biological Function: A Marker and Potential Mediator in Myocardial Ischemia-Reperfusion Injury

The most well-documented biological context for 1-O-1'-(Z)-octadecenyl-2-hydroxy-sn-glycero-3-phosphoethanolamine is its significant accumulation in the myocardium during reperfusion following an ischemic event.[1] Plasmalogens, which feature a vinyl-ether bond at the sn-1 position of the glycerol backbone, are abundant in cardiac tissue. Under the metabolic stress of ischemia and subsequent reperfusion, particularly in the presence of high concentrations of fatty acids, the degradation of ethanolamine plasmalogens is accelerated, leading to a buildup of their lysophospholipid derivatives, including the title molecule.[1] This accumulation suggests a potential role for LPEA as both a biomarker of reperfusion injury and a possible contributor to the associated cellular dysfunction.

Quantitative Data Presentation

The following table summarizes the quantitative data on the accumulation of lysoplasmenylethanolamine in isolated perfused rat hearts under various conditions, as reported by Ford et al. This data highlights the differential accumulation of the lipid in response to fatty acid availability and reperfusion.

| Perfusate Composition | Experimental Condition | Lysoplasmenylethanolamine (nmol/g dry wt) |

| 11 mM Glucose | Aerobic | 723 ± 112 |

| 11 mM Glucose | Ischemia (30 min) | 734 ± 83 |

| 11 mM Glucose | Ischemia/Reperfusion (30 min/30 min) | Not significantly different from aerobic |

| 11 mM Glucose + 1.2 mM Palmitate | Aerobic | 723 ± 112 |

| 11 mM Glucose + 1.2 mM Palmitate | Ischemia (30 min) | 734 ± 83 |

| 11 mM Glucose + 1.2 mM Palmitate | Ischemia/Reperfusion (30 min/30 min) | 1,394 ± 193 * |

*p < 0.05 for ischemic/reperfused hearts versus aerobic or ischemic hearts.

Metabolism of 1-O-1'-(Z)-octadecenyl-2-hydroxy-sn-glycero-3-phosphoethanolamine

The cellular concentration of this LPEA is tightly regulated by the coordinated action of synthetic and degradative enzymes. Its metabolic pathway is intrinsically linked to the turnover of parent ethanolamine plasmalogens.

-

Synthesis: 1-O-1'-(Z)-octadecenyl-2-hydroxy-sn-glycero-3-phosphoethanolamine is formed from its parent plasmalogen, 1-O-1'-(Z)-octadecenyl-2-acyl-sn-glycero-3-phosphoethanolamine, through the hydrolytic activity of a plasmalogen-selective phospholipase A₂ (plsPLA₂). This enzyme specifically removes the fatty acid from the sn-2 position.[2]

-

Degradation: The primary route of degradation is the hydrolytic cleavage of the vinyl-ether bond at the sn-1 position. This reaction is catalyzed by the enzyme lysoplasmalogenase (TMEM86b), which produces an 18-carbon fatty aldehyde and glycerophosphoethanolamine.[2]

Potential Signaling Pathways

While direct evidence for signaling by 1-O-1'-(Z)-octadecenyl-2-hydroxy-sn-glycero-3-phosphoethanolamine is still emerging, studies on the broader class of lysophosphatidylethanolamines (LPEs) suggest potential mechanisms. One prominent pathway involves the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade.

In cultured PC12 cells, LPE has been shown to induce the activation of MAPK, leading to neuronal differentiation and anti-apoptotic effects.[1] This activation was found to be dependent on the Epidermal Growth Factor Receptor (EGFR) and the downstream MAPK kinase (MEK1/2), but independent of TrkA and pertussis toxin-sensitive G-proteins in this specific cell line.[1] This suggests a potential G-protein independent, receptor tyrosine kinase-mediated signaling pathway. Additionally, some lysophospholipids are known to modulate the activity of Protein Kinase C (PKC), a key signaling node in many cellular processes, although the specific role of this LPEA in PKC regulation requires further investigation.[3]

References

- 1. Lysophosphatidylethanolamine in Grifola frondosa as a neurotrophic activator via activation of MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Purification, Identification, and Cloning of Lysoplasmalogenase, the Enzyme That Catalyzes Hydrolysis of the Vinyl Ether Bond of Lysoplasmalogen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of protein kinase C by lysophospholipids. Potential role in signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of C18(Plasm) LPE in Cell Membrane Dynamics and Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 1-O-(1'Z-octadecenyl)-2-lyso-sn-glycero-3-phosphoethanolamine (C18(Plasm) LPE), a critical plasmalogen-derived lysophospholipid. It details its structural significance within cellular membranes, its emerging role as a bioactive signaling molecule, and its impact on fundamental cellular processes. This document synthesizes current knowledge on the quantitative presence of this compound, outlines detailed methodologies for its analysis, and visualizes its metabolic and potential signaling pathways. The information presented herein is intended to equip researchers and drug development professionals with a comprehensive understanding of this compound's function and to facilitate further investigation into its therapeutic potential.

Introduction: The Significance of this compound in Cellular Membranes

Cellular membranes are intricate assemblies of lipids and proteins that not only provide structural integrity but also act as dynamic platforms for a myriad of cellular processes. Among the diverse lipid species, plasmalogens represent a unique class of glycerophospholipids characterized by a vinyl-ether bond at the sn-1 position of the glycerol backbone. This compound, a lysophospholipid derived from the hydrolysis of a fatty acid from its parent C18 plasmalogen, is an important component of cell membranes and a bioactive lipid that can regulate cell signaling and promote cell growth.[1] Its unique structure, featuring the C18 fatty alcohol linked via a vinyl-ether bond, confers specific physicochemical properties that influence membrane fluidity, dynamics, and the function of membrane-associated proteins.

Beyond its structural role, this compound is involved in lipid-mediated cellular responses and enhances the adaptability of cells under various physiological and pathological conditions.[1] The generation of this compound from its parent plasmalogen is a tightly regulated process, and its subsequent actions can have profound effects on cellular health and disease. This guide will delve into the knowns and unknowns of this compound, providing a foundational resource for the scientific community.

Quantitative Analysis of this compound in Biological Systems

Quantifying the precise levels of this compound in different tissues and cellular compartments is crucial for understanding its physiological and pathological roles. While comprehensive data across a wide range of cell types remains an active area of research, existing lipidomics studies provide valuable insights into the abundance of lysophosphatidylethanolamines (LPEs). It is important to note that many studies report on the entire LPE class, and specific quantification of the C18(Plasm) variant is less common.

| Tissue/Cell Type | Lipid Class | Concentration/Abundance | Method of Analysis | Reference |

| Rat Tissues (General) | Glycerophospholipids | Most abundant tissue lipid class | Mass Spectrometry | [2] |

| Healthy Human Plasma | Lysophosphatidylethanolamines (LPE) | Primarily associated with HDL-c | Mass Spectrometry | [3] |

Note: The table highlights the general abundance of the broader lipid classes to which this compound belongs. Specific concentration data for this compound is often embedded within larger lipidomics datasets and requires targeted analysis for extraction. The provided data underscores the need for more focused quantitative studies on individual lysoplasmalogen species.

The Structural and Functional Role of this compound in Cell Membranes

The unique chemical structure of this compound dictates its behavior and function within the cell membrane. The vinyl-ether bond at the sn-1 position is more resistant to cleavage by certain phospholipases compared to the ester bonds found in diacyl phospholipids. This bond also imparts a more rigid and compact conformation to the lipid, which can influence the packing of adjacent lipids and thereby modulate membrane fluidity and the formation of lipid rafts.

Plasmalogens, the precursors to this compound, are known to be essential membrane constituents that influence the dynamics of membrane-associated signaling processes.[4] A deficiency in plasmalogens can disrupt the proper functioning of integral membrane proteins and signaling pathways.[4][5] Furthermore, the release of polyunsaturated fatty acids from the sn-2 position of plasmalogens can generate precursors for eicosanoid signaling molecules, linking this compound metabolism to inflammatory and immune responses.[6]

This compound in Cellular Signaling

Emerging evidence suggests that plasmalogen-derived lysophospholipids, including this compound, are not merely metabolic intermediates but also active signaling molecules. While the specific receptors and downstream pathways for this compound are still under investigation, several studies point towards its involvement in key signaling cascades.

One area of interest is the potential for plasmalogen lysophosphatidylethanolamine (pLPE) to act as a self-antigen for natural killer T (NKT) cells, suggesting a role in immune modulation.[7] Additionally, studies on plasmalogens and their metabolites have shown connections to the activation of protein kinase C (PKC) and mitogen-activated protein kinases (MAPK), which are central to cell growth, differentiation, and stress responses.[4] Exogenously added plasmalogens have been shown to activate ERK and AMP-activated protein kinase (AMPK) signaling pathways.[6]

Below is a proposed signaling pathway based on the known activities of related lysophospholipids and plasmalogens.

Caption: Proposed signaling pathway for this compound.

Experimental Protocols

Quantification of this compound by LC-MS/MS

This protocol outlines a general workflow for the quantitative analysis of this compound from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

a. Lipid Extraction (Bligh-Dyer Method)

-

Homogenize tissue or cell pellets in a mixture of chloroform:methanol (1:2, v/v).

-

Add an internal standard, such as a deuterated this compound analog, to the homogenate for accurate quantification.

-

Add chloroform and water to the mixture to induce phase separation.

-

Centrifuge to separate the phases. The lower organic phase contains the lipids.

-

Collect the lower organic phase and dry it under a stream of nitrogen.

-

Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).

b. LC-MS/MS Analysis

-

Chromatographic Separation:

-

Use a C18 reversed-phase column for separation of lipid species.

-

Employ a gradient elution with mobile phases typically consisting of water with an additive (e.g., formic acid or ammonium formate) and an organic solvent mixture (e.g., acetonitrile/isopropanol).

-

-

Mass Spectrometry Detection:

-

Operate the mass spectrometer in positive ion mode.

-

Use Multiple Reaction Monitoring (MRM) for targeted quantification. The MRM transition for this compound would involve selecting the precursor ion (the m/z of the protonated molecule) and a specific fragment ion generated upon collision-induced dissociation. A common fragment for phosphoethanolamine-containing lipids is the neutral loss of the headgroup.

-

Caption: Workflow for LC-MS/MS analysis of this compound.

Total Chemical Synthesis of this compound

The chemical synthesis of this compound is a multi-step process that allows for the generation of this lipid for in vitro and in vivo studies. The following is a generalized workflow based on established methods for plasmalogen synthesis.[8]

Caption: Generalized workflow for the total chemical synthesis of this compound.

Conclusion and Future Directions

This compound is emerging as a significant player in the composition and function of cellular membranes. Its unique structural features contribute to the biophysical properties of the membrane, and it is increasingly recognized as a bioactive lipid with the potential to modulate key signaling pathways. While significant progress has been made in understanding the broader class of plasmalogens and lysophospholipids, further research is needed to delineate the specific roles of this compound.

Future investigations should focus on:

-

Precise Quantification: Developing and applying targeted lipidomics methods to accurately measure this compound levels in different subcellular compartments, cell types, and disease states.

-

Receptor Identification: Identifying the specific membrane receptors that bind to this compound and initiate downstream signaling events.

-

Elucidation of Signaling Pathways: Mapping the complete signaling cascades activated by this compound to understand its impact on cellular physiology.

-

Therapeutic Potential: Exploring the potential of modulating this compound levels or its signaling pathways for the treatment of diseases associated with membrane dysfunction and aberrant signaling, such as neurodegenerative disorders and cancer.

This technical guide provides a solid foundation for these future endeavors, empowering researchers to further unravel the complexities of this compound and harness its potential for therapeutic innovation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Lipidomics Reveals a Tissue-Specific Fingerprint - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Plasmalogens, platelet-activating factor and beyond – Ether lipids in signaling and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Plasmalogen as a Bioactive Lipid Drug: From Preclinical Research Challenges to Opportunities in Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and evaluation of immunostimulant plasmalogen lysophosphatidylethanolamine and analogues for natural killer T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of a plasmenylethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis and Biological Significance of Lysoplasmenylethanolamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysoplasmenylethanolamine (LPE), a key intermediate in plasmalogen metabolism, is emerging from the shadows of its parent compounds to be recognized for its own biological significance. Plasmalogens, a unique class of glycerophospholipids characterized by a vinyl-ether bond at the sn-1 position, are integral components of cellular membranes, particularly abundant in the nervous, cardiovascular, and immune systems. LPE is generated through the selective hydrolysis of the sn-2 acyl chain of plasmenylethanolamine, a reaction catalyzed by specific phospholipase A2 (PLA2) enzymes.[1][2] This process not only contributes to the remodeling of membrane phospholipids but also releases arachidonic acid, a precursor for a vast array of signaling molecules.[1] Furthermore, LPE and its metabolites are now understood to possess signaling properties of their own, implicating them in a variety of physiological and pathological processes. This technical guide provides an in-depth exploration of the biosynthesis of lysoplasmenylethanolamine, presenting quantitative data, detailed experimental protocols, and visualizations of the key pathways to support further research and drug development in this area.

The Biosynthesis Pathway of Lysoplasmenylethanolamine

The formation of lysoplasmenylethanolamine is a critical step within the broader context of plasmalogen biosynthesis and remodeling. The pathway begins in the peroxisome and is completed in the endoplasmic reticulum, with the final step of LPE generation occurring at the cell membrane in response to various stimuli.

The core reaction in the direct biosynthesis of lysoplasmenylethanolamine is the hydrolysis of the ester bond at the sn-2 position of plasmenylethanolamine (1-O-alk-1'-enyl-2-acyl-sn-glycero-3-phosphoethanolamine). This reaction is catalyzed by a plasmalogen-selective phospholipase A2 (PLA2).[1][2][3] This enzymatic action releases a free fatty acid, often arachidonic acid, and the lysoplasmenylethanolamine molecule.

The overall pathway can be visualized as follows:

Quantitative Data

Understanding the kinetics of the enzymes involved in lysoplasmenylethanolamine metabolism is crucial for predicting its turnover and potential as a therapeutic target.

| Enzyme | Substrate | Km | Vmax | Source Organism | Notes |

| Lysoplasmalogenase (TMEM86b) | Lysoplasmenylethanolamine | ~50 µM | 17.5 µmol/min/mg protein | Rat Liver | This enzyme degrades lysoplasmenylethanolamine by hydrolyzing the vinyl-ether bond. |

| Group V Phospholipase A2 | Phosphatidylethanolamine | - | Kcat/Kmapp = 2.6 ± 0.02 mM⁻¹ s⁻¹ | Dromedary | While not specific to plasmenylethanolamine, this provides an indication of PLA2 activity on a closely related substrate.[4] |

| Cytosolic Phospholipase A2 (cPLA2) | Plasmenylcholine | - | - | Human Platelets | Thrombin stimulation increases cPLA2 activity towards plasmalogen substrates.[1][2] |

| Ca2+-independent Phospholipase A2 (iPLA2) | Plasmenylcholine | - | - | Human Platelets | This enzyme is also implicated in the hydrolysis of plasmalogen phospholipids.[1] |

Experimental Protocols

Extraction of Lysoplasmenylethanolamine from Brain Tissue

This protocol is adapted from established methods for lipid extraction from neural tissues.

Materials:

-

Fresh or flash-frozen brain tissue

-

Homogenizer (e.g., Dounce or mechanical)

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Centrifuge capable of 2000 x g and 4°C

-

Glass centrifuge tubes with Teflon-lined caps

Procedure:

-

Weigh the frozen brain tissue (typically 50-100 mg) and place it in a glass homogenizer on ice.

-

Add 20 volumes of ice-cold chloroform:methanol (1:2, v/v) to the tissue.

-

Homogenize the tissue thoroughly until a uniform suspension is achieved.

-

Transfer the homogenate to a glass centrifuge tube.

-

Add 5 volumes of chloroform and vortex briefly.

-

Add 5 volumes of 0.9% NaCl solution and vortex for 1 minute.

-

Centrifuge the mixture at 2000 x g for 10 minutes at 4°C to separate the phases.

-

Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

-

Dry the lipid extract under a stream of nitrogen gas.

-

Resuspend the dried lipid extract in a known volume of chloroform:methanol (2:1, v/v) for storage at -80°C or immediate analysis.

Quantification of Lysoplasmenylethanolamine by LC-MS/MS

This protocol provides a framework for the sensitive and specific quantification of lysoplasmenylethanolamine using liquid chromatography-tandem mass spectrometry.

Instrumentation:

-

High-performance liquid chromatography (HPLC) system

-

Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source

-

C18 reversed-phase HPLC column

Reagents:

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Water, LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Lysoplasmenylethanolamine internal standard (e.g., with a deuterated acyl chain)

Procedure:

-

Sample Preparation:

-

Thaw the lipid extract on ice.

-

Transfer an aliquot of the extract to a new microcentrifuge tube and add the internal standard.

-

Dry the sample under nitrogen.

-

Reconstitute the sample in a suitable injection solvent, such as ACN:MeOH:H2O (65:30:5, v/v/v).

-

-

LC Separation:

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile:Methanol (1:1, v/v) with 0.1% formic acid.

-

Gradient: A typical gradient would start at a low percentage of mobile phase B, increasing to a high percentage over several minutes to elute the lipids. The exact gradient should be optimized for the specific column and instrument.

-

Flow Rate: Typically 0.2-0.4 mL/min.

-

Column Temperature: Maintained at a constant temperature, e.g., 40°C.

-

-

MS/MS Detection:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): Monitor for specific precursor-to-product ion transitions for each lysoplasmenylethanolamine species and the internal standard. The precursor ion will be the [M+H]+ adduct of the lysoplasmenylethanolamine molecule. A characteristic product ion is often the phosphoethanolamine headgroup fragment.

-

Optimization: Optimize MS parameters such as collision energy and cone voltage for each analyte to achieve maximum sensitivity.

-

-

Quantification:

-

Generate a calibration curve using known concentrations of lysoplasmenylethanolamine standards.

-

Calculate the concentration of lysoplasmenylethanolamine in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Signaling Pathways and Biological Roles

Lysoplasmenylethanolamine is not merely a metabolic intermediate; it and its derivatives are emerging as important signaling molecules.

One key aspect of LPE's biological activity is its potential conversion to other bioactive lipids. For instance, it can be a precursor for the synthesis of platelet-activating factor (PAF), a potent lipid mediator involved in inflammation and allergic responses.

Furthermore, a phosphorylated derivative of LPE, 1-O-cis-alk-1'-enyl-2-lyso-sn-glycero-3-phosphate (alkenyl-GP), has been identified as a potent signaling molecule.[5] This lipid has been shown to activate mitogen-activated protein kinases (ERK1/2) and elicit a mitogenic response in fibroblasts, suggesting a role in cell proliferation and growth.[5]

Implications for Drug Development

The involvement of lysoplasmenylethanolamine and its metabolic enzymes in key biological processes makes them attractive targets for drug development.

-

Inflammatory Diseases: Given the role of PLA2 in generating LPE and arachidonic acid, inhibitors of plasmalogen-selective PLA2 could be valuable in treating inflammatory conditions.

-

Neurological Disorders: The high concentration of plasmalogens in the brain suggests that dysregulation of LPE metabolism could contribute to neurodegenerative diseases. Modulating the enzymes involved in its synthesis or degradation may offer therapeutic avenues.

-

Cancer: The mitogenic properties of LPE derivatives like alkenyl-GP suggest that targeting this signaling pathway could be a strategy for cancer therapy.

Conclusion

Lysoplasmenylethanolamine is a multifaceted lipid that plays a central role in the dynamic metabolism of plasmalogens and is increasingly recognized for its signaling capabilities. A thorough understanding of its biosynthesis, the enzymes that govern its turnover, and its biological functions is essential for researchers and drug developers. The quantitative data, detailed protocols, and pathway visualizations provided in this guide offer a solid foundation for advancing our knowledge of this important molecule and harnessing its therapeutic potential.

References

- 1. Phospholipase A2-Catalyzed Hydrolysis of Plasmalogen Phospholipids in Thrombin-Stimulated Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phospholipase A2-catalyzed hydrolysis of plasmalogen phospholipids in thrombin-stimulated human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Studies on plasmalogen-selective phospholipase A2 in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biochemical, Kinetic and Biological Properties of Group V Phospholipase A2 from Dromedary - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Each Phospholipase A2 Type Exhibits Distinct Selectivity Toward sn-1 Ester, Alkyl Ether, and Vinyl Ether Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Endogenous Metabolite C18(Plasm) LPE

For Researchers, Scientists, and Drug Development Professionals

Abstract

C18(Plasm) LPE, a member of the lysoplasmalogen family of ether lipids, is an endogenous metabolite with emerging significance in cellular signaling and metabolic regulation. Characterized by a vinyl-ether bond at the sn-1 position of the glycerol backbone, this lysophospholipid is not merely a structural component of cell membranes but an active participant in intricate biological pathways. This technical guide synthesizes the current understanding of this compound, detailing its metabolic regulation, potential signaling functions, and the experimental methodologies utilized in its study. Particular emphasis is placed on its role within the central nervous system and in metabolic homeostasis, providing a foundational resource for researchers and professionals in drug development.

Introduction

Lysoplasmalogens are a unique subclass of lysophospholipids distinguished by a vinyl-ether linkage at the sn-1 position of the glycerol backbone. This compound (1-O-1'-(Z)-octadecenyl-2-hydroxy-sn-glycero-3-phosphoethanolamine) is a prominent species within this class, derived from the hydrolysis of plasmalogen phosphatidylethanolamine (PlsEtn). While the broader family of lysophospholipids is recognized for its diverse signaling roles, often mediated by G-protein coupled receptors (GPCRs), the specific functions of individual lysoplasmalogens like this compound are an active area of investigation.[1][2][3] This document provides a comprehensive overview of the known functions and regulatory mechanisms of this compound, with a focus on its biochemical context and the methodologies employed for its characterization.

Metabolic Regulation of this compound

The cellular concentration of this compound is tightly controlled by the coordinated action of synthetic and degradative enzymes. A key regulator in the mammalian central nervous system is the enzyme α/β-hydrolase domain-containing 4 (ABHD4).[2][4] ABHD4 has been identified as a principal lipase that hydrolyzes N-acyl phosphatidylethanolamines (NAPEs), including plasmalogen-based NAPEs, thereby influencing the pool of their lysophospholipid derivatives.

Another critical enzyme in the catabolism of lysoplasmalogens is transmembrane protein 86A (TMEM86A), which functions as a lysoplasmalogenase.[5] This enzyme catalyzes the cleavage of the vinyl-ether bond of lysoplasmalogens.

The interplay between these enzymes dictates the available pool of this compound for potential signaling activities.

Key Enzymes in this compound Metabolism

| Enzyme | Function | Cellular Location | Implication for this compound |

| ABHD4 | NAPE Lipase | Brain | Regulates the production of related N-acyl lysophospholipids.[1][2][4] |

| TMEM86A | Lysoplasmalogenase | Adipose Tissue | Degrades lysoplasmalogens, including this compound.[5] |

Signaling Functions of this compound

While direct signaling pathways for this compound are still being elucidated, evidence from related lysophospholipids suggests several potential mechanisms of action.

G-Protein Coupled Receptor (GPCR) Activation

Lysophospholipids as a class are well-established ligands for a variety of GPCRs, initiating downstream signaling cascades that influence cell proliferation, migration, and survival.[1][2][3] Although a specific receptor for this compound has not yet been definitively identified, the structural similarity to other bioactive lipids suggests it may act on one or more of the known lysophospholipid receptors.

Modulation of Ion Channels

Research on the structurally similar lysoplasmenylcholine has demonstrated its ability to alter calcium cycling in cardiac myocytes, suggesting a potential role for lysoplasmalogens in modulating ion channel activity.[6] This raises the possibility that this compound could have similar effects in other excitable cells, such as neurons.

Regulation of Energy Metabolism

Studies on adipocyte-specific knockout of the lysoplasmalogenase TMEM86A have revealed a role for lysoplasmalogens in regulating energy metabolism.[5] The resulting increase in lysoplasmalogen levels in these knockout mice was associated with the activation of protein kinase A (PKA), a key regulator of cellular energy homeostasis.[5] This suggests that this compound could function as a signaling molecule in metabolic tissues.

Experimental Protocols

The study of this compound involves a combination of lipidomic analysis, enzymatic assays, and cell-based functional assays.

Lipidomic Analysis of this compound

Objective: To quantify the levels of this compound and related lipids in biological samples.

Methodology (based on Lee et al., 2015):

-

Lipid Extraction: Total lipids are extracted from tissues or cells using a modified Bligh-Dyer method with a chloroform/methanol/water solvent system.

-

Mass Spectrometry: The lipid extracts are analyzed by liquid chromatography-mass spectrometry (LC-MS). A C18 reverse-phase column is typically used for separation.

-

Quantification: this compound is identified and quantified based on its specific mass-to-charge ratio (m/z) and retention time, often in comparison to a known internal standard.

Lysoplasmalogenase Activity Assay

Objective: To measure the activity of enzymes that degrade this compound, such as TMEM86A.

Methodology (based on a novel assay for lysoplasmalogenase activity): [7]

-

Incubation: Cell lysates or purified enzymes are incubated with a lysoplasmenylethanolamine or lysoplasmenylcholine substrate.

-

Derivatization: The aldehyde product of the enzymatic reaction is derivatized with dansylhydrazine.

-

Quantification: The resulting hydrazone is quantified by reversed-phase high-performance liquid chromatography (HPLC) with fluorescence detection.

Visualizations

Signaling and Metabolic Pathways

Caption: this compound metabolism and potential signaling pathways.

Experimental Workflow

Caption: General experimental workflow for this compound research.

Conclusion and Future Directions

This compound is an intriguing endogenous metabolite with the potential to be a key signaling molecule in various physiological and pathological processes. While its metabolic regulation is beginning to be understood, particularly in the central nervous system and adipose tissue, its precise downstream signaling targets and mechanisms of action remain largely to be discovered. Future research should focus on identifying the specific GPCRs that bind to this compound, elucidating its role in neuronal function, and further exploring its impact on metabolic diseases. A deeper understanding of this compound's function could pave the way for novel therapeutic strategies targeting a range of disorders.

References

- 1. Lysophospholipid G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lysophospholipids and their G protein-coupled receptors in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lysophospholipid receptors: signaling and biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Alterations in Ca2+ cycling by lysoplasmenylcholine in adult rabbit ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Functional characterization of TMEM86A and TMEM86B mutants by a novel lysoplasmalogenase assay - PubMed [pubmed.ncbi.nlm.nih.gov]

C18(Plasm) LPE: A Potential Biomarker for Neurological, Inflammatory, and Metabolic Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

C18(Plasm) lysophosphatidylethanolamine (LPE), a member of the plasmalogen family of ether phospholipids, is emerging as a molecule of significant interest in the scientific community. Characterized by a vinyl-ether bond at the sn-1 position of the glycerol backbone, this lipid class plays crucial roles in cell membrane structure, signaling, and protection against oxidative stress. Recent lipidomic studies have revealed alterations in the levels of C18(Plasm) LPE and related plasmalogens in various pathological conditions, suggesting its potential as a valuable biomarker for disease diagnosis, prognosis, and monitoring of therapeutic interventions. This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its association with disease, analytical methodologies for its quantification, and its involvement in key signaling pathways.

This compound in Disease: A Summary of Quantitative Findings

While specific quantitative data for this compound across a wide range of diseases is still emerging, studies on related lysophospholipids and plasmalogens provide compelling evidence for their involvement in several disorders. The following tables summarize key findings from lipidomic analyses in Alzheimer's disease, cancer, and metabolic disorders, highlighting the trends observed for relevant lipid species.

Table 1: Alterations of LPE and Related Lipids in Alzheimer's Disease

| Lipid Species/Ratio | Change in AD Patients vs. Controls | Sample Type | Reference(s) |

| Lysophosphatidylcholines (lysoPC a C18:1, C18:2) | Higher | Plasma | [1][2] |

| Phosphatidylcholines (PC aa C34:4, C36:6, etc.) | Lower | Plasma | [1] |

| Ratio of PC aa C34:4 to lysoPC a C18:2 | Significantly Lower | Plasma | [1] |

| LPE/PE ratio | Increased in Aβ42-treated astroglioma cells | Cell Culture | [3] |

| Choline Plasmalogen | Increased during normal aging and more pronounced in AD | Plasma | [4] |

Table 2: Alterations of LPE and Related Lipids in Cancer

| Lipid Species | Change in Cancer Patients vs. Controls | Cancer Type(s) | Sample Type | Reference(s) |

| Lysophosphatidylcholine (lysoPC a C18:0) | Lower levels associated with lower risk | Breast, Prostate, Colorectal | Plasma | [5][6] |

| Lysophosphatidylcholine (LPC) | Decreased | General Cancer with weight loss | Plasma | [7] |

| Multiple Lipid Species | Downregulated | Kidney, Breast, Prostate | Plasma | [8] |

Table 3: Alterations of LPE and Related Lipids in Metabolic Disorders

| Lipid Species | Association with Insulin Resistance/Obesity | Sample Type | Reference(s) |

| Lysophosphatidylcholines (LPCs) | Reduced in obesity and type 2 diabetes | Plasma | [9][10] |

| Saturated Lysophosphatidylethanolamines (LPEs) | Decreased with insulin resistance | Plasma | [11] |

| Lysophosphatidylcholine (C18:2) | Suggested as an independent predictor for type 2 diabetes incidence | Plasma | [12] |

Experimental Protocols

Accurate and reproducible quantification of this compound is critical for its validation as a biomarker. The following sections detail established methodologies for lipid extraction from plasma and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Lipid Extraction from Plasma

Several methods are available for extracting lipids from plasma, each with its own advantages. The choice of method can influence the recovery of different lipid classes.

1. Methanol/tert-Butyl Methyl Ether (MTBE) Extraction [13]

-

Reagents:

-

Methanol (LC-MS grade), pre-chilled

-

Methyl tert-butyl ether (MTBE) (LC-MS grade)

-

LC-MS grade water

-

Internal standards (e.g., LPE 17:1)

-

-

Procedure:

-

To 10 µL of plasma in a 1.5 mL microcentrifuge tube, add 225 µL of cold methanol containing internal standards.

-

Vortex for 10 seconds.

-

Add 750 µL of cold MTBE.

-

Vortex for 10 seconds and then shake for 6 minutes at 4°C.

-

Induce phase separation by adding 188 µL of LC-MS grade water.

-

Vortex for 20 seconds and centrifuge at 14,000 rpm for 2 minutes.

-

Collect the upper organic phase for analysis.

-

2. 1-Butanol/Methanol (1:1 v/v) Single-Phase Extraction [14]

-

Reagents:

-

1-Butanol (LC-MS grade)

-

Methanol (LC-MS grade)

-

Internal standards

-

-

Procedure:

-

To 10 µL of plasma, add 100 µL of 1-butanol:methanol (1:1 v/v) containing internal standards.

-

Vortex for 10 seconds.

-

Sonicate for 60 minutes in a sonic water bath at 20°C.

-

Centrifuge at 16,000 × g for 10 minutes at 20°C.

-

The supernatant is ready for LC-MS/MS analysis.

-

3. Solid-Phase Extraction (SPE) [15][16]

-

Principle: SPE provides a more automated and potentially cleaner extraction by using a solid sorbent to retain lipids while allowing interfering substances to be washed away.

-

General Steps:

-

Sample Pre-treatment: Dilute plasma with an equal volume of water or a suitable buffer.[17]

-

Column Conditioning: Condition the SPE cartridge (e.g., C18) with methanol followed by water.

-

Sample Loading: Apply the pre-treated sample to the conditioned cartridge.

-

Washing: Wash the cartridge with a weak solvent to remove polar impurities.

-

Elution: Elute the lipids with a stronger organic solvent (e.g., methanol, acetonitrile, or a mixture).

-

Quantification by LC-MS/MS

LC-MS/MS is the gold standard for the sensitive and specific quantification of lipids.

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.

-

Chromatography:

-

Column: A C18 reversed-phase column is commonly used for lipid separation.[13][18]

-

Mobile Phases: A typical mobile phase system consists of an aqueous phase (A) and an organic phase (B), both containing additives like ammonium formate or formic acid to improve ionization. For example:

-

Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate and 0.1% formic acid.

-

Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.[3]

-

-

Gradient: A gradient elution is employed to separate the complex mixture of lipids.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) is typically used in either positive or negative ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is a highly specific and sensitive method for targeted quantification on a triple quadrupole mass spectrometer. Precursor and product ion pairs specific to this compound are monitored. For high-resolution mass spectrometers, extracted ion chromatograms of the accurate mass of the target analyte are used for quantification.

-

Signaling Pathways and Biological Function

The biological activities of this compound are mediated through its interaction with specific signaling pathways, influencing processes such as neuroinflammation and cellular responses to oxidative stress.

LPE Signaling in Neuronal Cells

Studies in neuronal cell lines have begun to elucidate the signaling cascade initiated by LPE.

Caption: this compound signaling cascade in neuronal cells.

In neuronal cells, LPE has been shown to signal through the lysophosphatidic acid receptor 1 (LPA1), a G protein-coupled receptor (GPCR).[17][19] This interaction activates a Gi/o protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG and calcium activate protein kinase C (PKC). This cascade can then activate downstream pathways like the mitogen-activated protein kinase (MAPK) pathway, ultimately promoting neurite outgrowth and providing neuroprotection against excitotoxicity.[8]

Role in Neuroinflammation

Neuroinflammation is a key feature of many neurodegenerative diseases. Microglia, the resident immune cells of the central nervous system, play a central role in this process. While direct evidence for this compound is still being gathered, the activation of pathways like MAPK and the release of calcium are known to modulate microglial activation and the subsequent release of inflammatory mediators.[20][21][22][23]

References

- 1. The ratio of phosphatidylcholines to lysophosphatidylcholines in plasma differentiates healthy controls from patients with Alzheimer's disease and mild cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methods for the relative quantitation of human plasma lipidome using liquid chromatography coupled with mass spectrometry using minimal sample manipulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Plasma lipidome is dysregulated in Alzheimer’s disease and is associated with disease risk genes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alterations in the Plasma Levels of Specific Choline Phospholipids in Alzheimer’s Disease Mimic Accelerated Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Higher plasma levels of lysophosphatidylcholine 18:0 are related to a lower risk of common cancers in a prospective metabolomics study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Higher plasma levels of lysophosphatidylcholine 18:0 are related to a lower risk of common cancers in a prospective metabolomics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lipid Peroxidation and Antioxidant Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Plasma lipidomic profiles of kidney, breast and prostate cancer patients differ from healthy controls - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.plos.org [journals.plos.org]

- 10. Plasma lysophosphatidylcholine levels are reduced in obesity and type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. The relationship between phospholipids and insulin resistance: From clinical to experimental studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. agilent.com [agilent.com]

- 14. avantiresearch.com [avantiresearch.com]

- 15. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. m.youtube.com [m.youtube.com]

- 20. mdpi.com [mdpi.com]

- 21. Lipopolysaccharide induces neuroinflammation in microglia by activating the MTOR pathway and downregulating Vps34 to inhibit autophagosome formation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Modulation of Neuro-Inflammatory Signals in Microglia by Plasma Prekallikrein and Neuronal Cell Debris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Microglia-orchestrated neuroinflammation and synaptic remodeling: roles of pro-inflammatory cytokines and receptors in neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

The Evolving Landscape of Lysoplasmalogen Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysoplasmalogens, the lyso-form of plasmalogen glycerophospholipids, are emerging from the shadows of their parent molecules to be recognized as critical players in cellular signaling, membrane dynamics, and disease pathogenesis. Characterized by a vinyl-ether bond at the sn-1 position and a hydroxyl group at the sn-2 position of the glycerol backbone, these molecules are not merely metabolic intermediates but bioactive lipids in their own right. This technical guide provides an in-depth review of the current lysoplasmalogen research literature, focusing on their analytical determination, pathological implications, and intricate roles in cellular signaling. We present a synthesis of quantitative data, detailed experimental protocols, and visual representations of key pathways to serve as a comprehensive resource for researchers in the field.

Introduction to Lysoplasmalogens

Plasmalogens are a unique class of glycerophospholipids constituting a significant portion of the phospholipid mass in humans, with particular enrichment in the brain, heart, and immune cells.[1][2] Their defining feature is a vinyl-ether linkage at the sn-1 position, which confers distinct chemical properties, including antioxidant functions and an influence on membrane fluidity.[2][3] Lysoplasmalogens are generated from plasmalogens through the enzymatic action of phospholipase A2 (PLA2), which hydrolyzes the fatty acid at the sn-2 position.[4] This process is not just a part of plasmalogen turnover but also a mechanism for generating signaling molecules.[2]

The resulting lysoplasmalogen can be either re-acylated back into a plasmalogen in a remodeling pathway or be further catabolized by a lysoplasmalogenase, which cleaves the vinyl-ether bond.[5][6] The balance between these pathways is crucial for maintaining cellular homeostasis, and its dysregulation is implicated in a variety of diseases.[6]

Analytical Methodologies for Lysoplasmalogen Research

The accurate detection and quantification of lysoplasmalogens are challenging due to their low abundance and isomeric overlap with other lipid species. Over the years, analytical techniques have evolved from historical methods to sophisticated mass spectrometry-based approaches.[7]

Key Experimental Protocols

2.1.1. Lipid Extraction from Biological Samples

The choice of extraction method is critical for obtaining a representative lipid profile. The Folch and Matyash (MTBE) methods are commonly employed for tissues and plasma.[8]

-

Folch Method (Chloroform/Methanol) [8][9]

-

Homogenize tissue sample in a chloroform/methanol mixture (2:1, v/v). For plasma, add the sample to the chloroform/methanol mixture.

-

Vortex vigorously to ensure thorough mixing and precipitation of proteins.

-

Add 0.2 volumes of a salt solution (e.g., 0.9% NaCl) to induce phase separation.

-

Centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

Reconstitute the lipid extract in an appropriate solvent for subsequent analysis.

-

-

Matyash Method (MTBE) [8]

-

Mix the homogenate or plasma with methanol containing internal standards.

-

Add methyl-tert-butyl ether (MTBE) and vortex.

-

Induce phase separation by adding water.

-

Vortex and centrifuge to separate the phases.

-

Collect the upper organic phase.

-

Dry the extract under nitrogen and reconstitute for analysis.

-

2.1.2. Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for the specific and sensitive quantification of lysoplasmalogens.[7]

-

Chromatographic Separation: Utilize a reversed-phase C18 or C30 column to separate different lipid species. A gradient elution with solvents such as water, acetonitrile, and isopropanol, often with additives like formic acid and ammonium formate, is typically used.

-

Mass Spectrometric Detection: Employ electrospray ionization (ESI) in positive or negative ion mode.

-

Positive Ion Mode: Precursor ion scanning for the head group fragment (e.g., m/z 184 for phosphocholine, m/z 141 for phosphoethanolamine) or neutral loss scanning can be used for identification.

-

Negative Ion Mode: Detection of the fatty acid fragment after collision-induced dissociation helps in structural elucidation.

-

-

Quantification: Use stable isotope-labeled internal standards for the most accurate quantification. In their absence, structurally similar lysophospholipid standards can be used, but this may introduce variability.

2.1.3. HPLC with Fluorescence Detection

This method offers an alternative to MS and is particularly useful for total plasmalogen quantification after derivatization.[7][10]

-

Derivatization: The aldehyde produced from the acid-labile vinyl-ether bond is reacted with a fluorescent tag, such as dansylhydrazine.[7][10]

-

HPLC Separation: The fluorescently labeled hydrazones are separated by reversed-phase HPLC.

-

Fluorescence Detection: The derivatives are quantified using a fluorescence detector. This method is sensitive and specific for the vinyl-ether bond.[10]

Workflow for Lysoplasmalogen Analysis

Lysoplasmalogens in Health and Disease

Alterations in lysoplasmalogen levels are increasingly recognized as a hallmark of various pathological conditions.

Quantitative Data Summary

The following table summarizes reported changes in plasmalogen levels across different conditions. While direct quantitative data for lysoplasmalogens is less abundant in review literature, changes in the parent plasmalogen pool often reflect alterations in lysoplasmalogen metabolism.

| Condition/Tissue | Analyte | Change | Reference |

| Neurodegenerative Diseases | |||

| Alzheimer's Disease (Brain) | Ethanolamine Plasmalogens (PE-P) | Decreased | [11] |

| Alzheimer's Disease (Blood) | Select Plasmalogen Species | Decreased | [11] |

| Autism (Plasma) | Total Plasmalogens | Decreased (~15-20%) | [11] |

| Inflammatory Diseases | |||

| Chronic Inflammatory Disorders | Plasmalogens | Decreased | [4][12] |

| Metabolic Disorders | |||

| Adipose Tissue (TMEM86A KO mice) | Lysoplasmalogens | Increased | [9] |

| Aging | |||

| Elderly vs. Young (Serum) | Plasmalogens | Decreased | [11] |

| Centenarians | Plasmalogens | Lower than in embryos | [11] |

| Marine Invertebrates | |||

| Various Species | Ethanolamine Plasmalogens | 19 to 504 µmol/100g wet wt. | [13] |

Note: This table represents a summary of findings from review articles. For specific concentrations and statistical significance, consulting the primary research articles is recommended.

Role in Disease Pathogenesis

-

Neurodegeneration: Decreased plasmalogen levels are a consistent finding in Alzheimer's disease, suggesting a role in disease progression.[1][11] This depletion could lead to increased oxidative stress and altered membrane function, contributing to neuronal cell death. The metabolism of lysoplasmalogens is a key aspect of this process.

-

Inflammation: The hydrolysis of plasmalogens to lysoplasmalogens by PLA2 releases polyunsaturated fatty acids (PUFAs), such as arachidonic acid, which are precursors to pro-inflammatory eicosanoids.[4][12] Conversely, intact plasmalogens may have anti-inflammatory properties.[12]

-

Metabolic Diseases: Recent evidence points to the involvement of lysoplasmalogen metabolism in energy homeostasis. The lysoplasmalogenase TMEM86A has been identified as a regulator of energy metabolism in adipocytes.[9][10]

-

Peroxisomal Disorders: Genetic defects in plasmalogen biosynthesis, such as in Rhizomelic Chondrodysplasia Punctata (RCDP), lead to severe developmental abnormalities, highlighting the critical role of these lipids in various organs.[1][3]

Signaling Pathways Involving Lysoplasmalogens

Lysoplasmalogens are not just metabolic byproducts but are actively involved in cellular signaling cascades.

Lysoplasmalogen Metabolism and Signaling Crosstalk

The generation and degradation of lysoplasmalogens are tightly regulated and intersect with major signaling hubs.

-

Generation and Fate: Plasmalogen-selective PLA2 hydrolyzes plasmalogens to produce lysoplasmalogens and a free PUFA.[4] The lysoplasmalogen can then be either reacylated back to a plasmalogen or degraded by a lysoplasmalogenase.[5][6]

-

PKA Signaling: Lysoplasmenylcholine has been shown to activate cAMP-dependent protein kinase A (PKA), suggesting a direct role in signal transduction.[6]

-

LXR Signaling: The liver X receptor (LXR), a key regulator of cholesterol and fatty acid metabolism, has been shown to influence the lysoplasmalogen landscape in macrophages through the regulation of TMEM86a.[14] This links lysoplasmalogen metabolism to sterol homeostasis and inflammatory responses in immune cells.[14]

-

Precursors to Bioactive Mediators: The release of PUFAs during lysoplasmalogen formation provides the substrate for the synthesis of eicosanoids and other lipid mediators that are potent regulators of inflammation and other cellular processes.[2]

Future Directions and Conclusion

The study of lysoplasmalogens is a rapidly advancing field. While significant progress has been made in understanding their roles in health and disease, several questions remain. The precise mechanisms by which lysoplasmalogens modulate signaling pathways, their specific protein interactors, and their full potential as biomarkers and therapeutic targets are areas that warrant further investigation.

The development of more sensitive and specific analytical methods will be crucial for accurately mapping the spatial and temporal dynamics of lysoplasmalogens within cells and tissues. Furthermore, elucidating the regulatory mechanisms of the enzymes involved in their metabolism, particularly the lysoplasmalogenases TMEM86A and TMEM86B, will provide new avenues for therapeutic intervention in a range of diseases.

References

- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 2. researchgate.net [researchgate.net]

- 3. Functions of plasmalogen lipids in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Plasmalogens and Chronic Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Purification, Identification, and Cloning of Lysoplasmalogenase, the Enzyme That Catalyzes Hydrolysis of the Vinyl Ether Bond of Lysoplasmalogen - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tricky Isomers—The Evolution of Analytical Strategies to Characterize Plasmalogens and Plasmanyl Ether Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Functional characterization of TMEM86A and TMEM86B mutants by a novel lysoplasmalogenase assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regulation of plasmalogen metabolism and traffic in mammals: The fog begins to lift - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Separation and detection of plasmalogen in marine invertebrates by high-performance liquid chromatography with evaporative light-scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Sterol-regulated transmembrane protein TMEM86a couples LXR signaling to regulation of lysoplasmalogens in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of C18(Plasm) LPE as an Internal Standard in Lipidomics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipidomics, the comprehensive and quantitative analysis of lipids in biological systems, is a rapidly growing field offering profound insights into cellular physiology and pathology. Accurate quantification of lipid species is critical for the discovery of biomarkers, understanding disease mechanisms, and developing novel therapeutics. However, the complexity of the lipidome and the inherent variability of analytical procedures present significant challenges to achieving reliable and reproducible results. The use of internal standards is an indispensable strategy to control for this variability.[1][2]

This document provides detailed application notes and protocols for the use of 1-O-1’-(Z)-octadecenyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (C18(Plasm) LPE) as an internal standard for the quantification of lysoplasmalogens and related lipid species in complex biological matrices, particularly plasma.

This compound, a lysoplasmalogen, is an ideal internal standard for this class of lipids due to its structural similarity to endogenous lysoplasmalogens, which ensures that it behaves similarly during sample extraction and ionization in the mass spectrometer. As it is not naturally abundant in most biological samples, its addition at a known concentration allows for accurate correction of analytical variance.

Physicochemical Properties of this compound

| Property | Value |

| Full Name | 1-O-1’-(Z)-octadecenyl-2-hydroxy-sn-glycero-3-phosphoethanolamine |

| Synonym | PE(p-18:0/0:0) |

| Molecular Formula | C₂₃H₄₈NO₆P |

| Molecular Weight | 465.60 g/mol |

| Appearance | Powder |

| Storage | -20°C |

Experimental Protocols

Preparation of this compound Internal Standard Stock Solution

-

Reagents and Materials:

-

This compound powder

-

Methanol (LC-MS grade)

-

Chloroform (HPLC grade)

-

Glass vials with Teflon-lined caps

-

-

Procedure:

-

Allow the this compound powder to equilibrate to room temperature before opening to prevent condensation.

-

Accurately weigh a precise amount of the powder (e.g., 1 mg).

-

Dissolve the powder in a known volume of a chloroform:methanol (2:1, v/v) mixture to create a stock solution of a specific concentration (e.g., 1 mg/mL).

-

Vortex the solution until the powder is completely dissolved.

-

Store the stock solution in a tightly sealed glass vial at -20°C.

-

Lipid Extraction from Plasma

This protocol is adapted from a modified Folch extraction procedure, which is widely used for the extraction of a broad range of lipids from plasma.

-

Reagents and Materials:

-

Human plasma (or other biological fluid)

-

This compound internal standard working solution (e.g., 10 µg/mL in methanol)

-

Methanol (LC-MS grade), pre-chilled to -20°C

-

Chloroform (HPLC grade)

-

Water (LC-MS grade)

-

Polypropylene microcentrifuge tubes (1.5 mL)

-

Centrifuge

-

-

Procedure:

-

To a 1.5 mL microcentrifuge tube, add 20 µL of plasma.

-

Add 10 µL of the this compound internal standard working solution to the plasma.

-

Add 400 µL of cold methanol and vortex for 10 seconds.

-

Add 800 µL of chloroform and vortex for 10 seconds.

-

Add 200 µL of water and vortex thoroughly for 30 seconds.

-

Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C to induce phase separation.

-

Carefully collect the lower organic phase (chloroform layer) containing the lipids into a clean tube.

-

Dry the extracted lipids under a gentle stream of nitrogen gas or using a vacuum concentrator.

-

Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis (e.g., acetonitrile:isopropanol:water, 65:30:5, v/v/v).

-

LC-MS/MS Analysis of Lysoplasmalogens

This protocol outlines a reversed-phase liquid chromatography-tandem mass spectrometry (RPLC-MS/MS) method for the targeted quantification of lysoplasmalogens.

-

Instrumentation and Materials:

-

UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

-

Mobile Phase A: Acetonitrile:Water (60:40, v/v) with 10 mM ammonium formate.

-

Mobile Phase B: Isopropanol:Acetonitrile (90:10, v/v) with 10 mM ammonium formate.

-

-

LC Gradient:

Time (min) Flow Rate (mL/min) % Mobile Phase B 0.0 0.4 30 2.0 0.4 50 10.0 0.4 99 12.0 0.4 99 12.1 0.4 30 | 15.0 | 0.4 | 30 |

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Collision Gas: Argon

-

Analysis Mode: Multiple Reaction Monitoring (MRM)

-

-

MRM Transitions: The following table provides the theoretical MRM transitions for this compound and a common endogenous lysoplasmalogen, PE(p-18:0/0:0). These should be optimized on the specific instrument used.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| This compound (IS) | 466.3 | 141.1 | 50 | 25 |

| PE(p-18:0/0:0) | 466.3 | 141.1 | 50 | 25 |

Note: The precursor ion corresponds to the [M+H]⁺ adduct. The product ion at m/z 141.1 corresponds to the neutral loss of the phosphoethanolamine headgroup, a characteristic fragmentation for this class of lipids.

Data Presentation and Quantitative Analysis

The following tables summarize the expected performance characteristics of a quantitative lipidomics assay using a lysoplasmalogen internal standard. The data presented here is based on a study that utilized a deuterated LPE internal standard (LPE(18:1-d7)) for the quantification of plasmalogen glycerophosphoethanolamines, which is expected to have similar performance to this compound.

Table 1: Linearity and Sensitivity

| Analyte | Calibration Range (nM) | R² | Limit of Quantification (LOQ) (nM) |

| LPE(18:1)-d7 | 0.5 - 500 | >0.99 | 1.0 |

Table 2: Accuracy and Precision

| Analyte | Spiked Concentration (nM) | Accuracy (%) | Precision (%RSD) |

| LPE(18:1)-d7 | 5 | 98.5 | 6.2 |

| 50 | 101.2 | 4.8 | |

| 400 | 99.1 | 3.5 |

Table 3: Extraction Recovery and Matrix Effect

| Analyte | Concentration Level | Extraction Recovery (%) | Matrix Effect (%) |

| LPE(18:1)-d7 | Low | 92.3 | 105.6 |

| Medium | 95.1 | 102.8 | |

| High | 94.5 | 101.5 |

Visualizations

Experimental Workflow

Caption: Experimental workflow for lipidomics analysis using this compound as an internal standard.

Lysoplasmalogen-Mediated Signaling Pathway

Lysoplasmalogens are not merely metabolic intermediates but also participate in cellular signaling. One key area of involvement is in inflammatory responses and the modulation of G-protein coupled receptor (GPCR) signaling.[3][4][5][6]

Caption: Lysoplasmalogen involvement in G-protein coupled receptor signaling and inflammation.

Conclusion

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Sterol-regulated transmembrane protein TMEM86a couples LXR signaling to regulation of lysoplasmalogens in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Plasmalogens, platelet-activating factor and beyond – Ether lipids in signaling and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Plasmalogens and Chronic Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Plasmalogens and Chronic Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Ether Phospholipidome: Advanced Analytical Techniques and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical separation of ether phospholipids. It is designed to guide researchers in the selection and implementation of appropriate methodologies for the qualitative and quantitative analysis of these unique lipid species, which play critical roles in cellular function and disease.

Introduction to Ether Phospholipids

Ether phospholipids are a distinct class of glycerophospholipids characterized by an ether linkage at the sn-1 position of the glycerol backbone, in contrast to the more common ester linkage. This structural difference confers unique physicochemical properties and biological functions. The two main types of ether phospholipids are plasmalogens (containing a vinyl-ether bond) and plasmanylphospholipids (containing an alkyl-ether bond). These lipids are integral components of cellular membranes and are involved in various physiological processes, including signal transduction, membrane trafficking, and protection against oxidative stress. Their dysregulation has been implicated in numerous diseases, making their accurate analysis crucial for biomedical research and drug development.

Analytical Approaches for Ether Phospholipid Separation

The separation and quantification of ether phospholipids from complex biological matrices present analytical challenges due to their structural similarity to diacyl phospholipids. Several chromatographic techniques have been developed and optimized for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation of intact ether phospholipids. Normal-phase chromatography, particularly with a diol column, has proven effective in separating different phospholipid classes, including plasmalogens.

This method allows for the separation of ethanolamine plasmalogens (Pls-PE) and choline plasmalogens (Pls-PC) from their diacyl and alkylacyl counterparts in a single chromatographic run.[1][2]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

The coupling of liquid chromatography with tandem mass spectrometry is the gold standard for the comprehensive analysis of ether phospholipids. It offers high sensitivity, selectivity, and the ability to identify and quantify individual molecular species.

This approach enables the detailed characterization and quantification of various ether phospholipid classes and their molecular species from biological extracts.[3][4][5] Ultraviolet photodissociation mass spectrometry (UVPD-MS) is a powerful technique for differentiating between plasmanyl and plasmenyl ether lipid subtypes.[5][6]

Thin-Layer Chromatography (TLC)

TLC is a versatile and cost-effective technique for the separation of lipid classes. It is particularly useful for the initial fractionation of total lipid extracts and for the qualitative assessment of ether phospholipid content.

TLC can be employed to separate plasmalogens, alkylacyl, and diacyl forms of phospholipids, which can then be recovered for further analysis.[7][8]

Quantitative Data Summary

The distribution and abundance of ether phospholipids vary significantly across different tissues and cell types. The following tables summarize representative quantitative data from the literature.

Table 1: Ether Phospholipid Content in Various Mammalian Tissues

| Tissue | Ether Phospholipid Class | Abundance (% of total phospholipids) | Reference |

| Human Heart | Choline Plasmalogens | 30-40% | [9] |

| Human Brain | Ethanolamine Plasmalogens | ~30% | [9] |

| Myelin Sheath | Ethanolamine Plasmalogens | ~70% | [9] |

| Mouse Brain | Ether PEs | ~11% of total CNS lipids | [6] |

| Mouse Brain | Ether PCs | ~0.48% of total CNS lipids | [6] |

| Human White Adipose Tissue | PE Plasmalogens | 4th most abundant lipid class | [10] |

Experimental Protocols

Protocol 1: Lipid Extraction from Biological Samples (Folch Method)

This protocol describes a standard method for the extraction of total lipids from biological tissues and fluids.

Materials:

-

Biological sample (e.g., tissue homogenate, plasma)

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Glass homogenization tubes

-

Centrifuge

-

Nitrogen gas stream

Procedure:

-

Homogenize the sample in a chloroform/methanol mixture (2:1, v/v).

-

Add 0.2 volumes of 0.9% NaCl solution to the homogenate to induce phase separation.

-

Vortex the mixture thoroughly and centrifuge at low speed to separate the phases.

-

Carefully collect the lower organic phase, which contains the lipids.

-

Dry the lipid extract under a gentle stream of nitrogen.

-

Reconstitute the dried lipids in an appropriate solvent for subsequent analysis.

Protocol 2: HPLC Separation of Intact Ether Phospholipids

This protocol is adapted from a method using a diol column for the separation of plasmalogens.[1][11]

Instrumentation and Columns:

-

HPLC system with a gradient pump and an evaporative light scattering detector (ELSD) or a mass spectrometer.

-

LiChrosphere 100 Diol column (250 x 2 mm, 5 µm) or equivalent.[11]

Mobile Phases:

-

Mobile Phase A: n-hexane/2-propanol/acetic acid (82:17:1, v/v/v) containing 0.08% triethylamine (TEA).[11]

-

Mobile Phase B: 2-propanol/water/acetic acid (85:14:1, v/v/v) containing 0.08% TEA.[11]

Gradient Program:

-

Start with 4% Mobile Phase B.

-

Increase linearly to 37% Mobile Phase B over 21 minutes.[11]

-

Flow rate: 0.4 mL/min.

Detection:

-

ELSD: Evaporation temperature 60°C, Nebulizer temperature 30°C, N2 gas flow 1 L/min.[11]

Protocol 3: LC-MS/MS Analysis of Ether Phospholipids

This protocol provides a general framework for the LC-MS/MS analysis of ether phospholipids.

Instrumentation:

-

UPLC or HPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF, Orbitrap).

-

ACQUITY UPLC BEH C18 column (1.7 µm, 2.1 x 50 mm) or equivalent for reversed-phase separation.

Mobile Phases (Reversed-Phase):

-

Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

-

Mobile Phase B: Acetonitrile/Isopropanol (e.g., 70:30, v/v) with 0.1% formic acid and 10 mM ammonium formate.

Gradient Program:

-

A typical gradient would start with a low percentage of Mobile Phase B, increasing to a high percentage over 15-20 minutes to elute lipids based on their hydrophobicity.

Mass Spectrometry Parameters:

-

Ionization Mode: Positive and/or negative electrospray ionization (ESI).

-

Scan Mode: Full scan for precursor ion identification and product ion scans (tandem MS) for structural elucidation.

-

Collision Energy: Optimized for fragmentation of different ether phospholipid classes.

Protocol 4: Thin-Layer Chromatography (TLC) of Ether Phospholipids

This protocol describes a one-dimensional TLC method for separating major phospholipid classes.

Materials:

-

Silica gel 60 TLC plates.

-

Developing tank.

-

Lipid standards.

-

Visualization reagent (e.g., primuline spray, iodine vapor).

Developing Solvent:

-

A common solvent system for phospholipid separation is chloroform/methanol/water (e.g., 65:25:4, v/v/v).[12] For separating plasmalogenic, alkyl-acyl, and diacyl forms of ethanolamine glycerophosphatides as their dinitrophenyl derivatives, multiple developments with solvents giving low mobility can be used.[7][8]

Procedure:

-